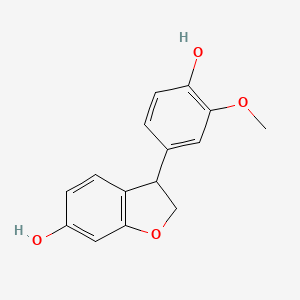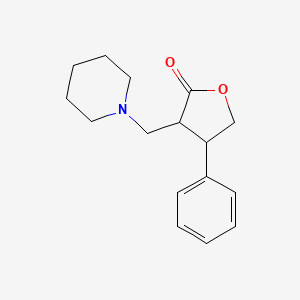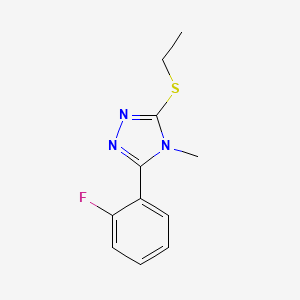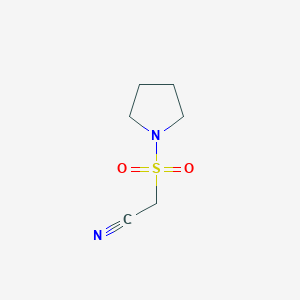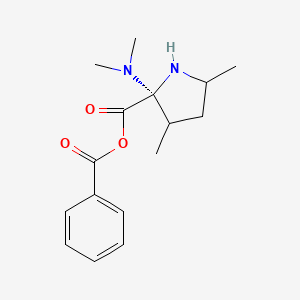
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of anhydrides This compound is characterized by the presence of a benzoic acid moiety and a pyrrolidine ring, which are linked through an anhydride bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under specific conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the desired anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or amines.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:
作用机制
The mechanism of action of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols . This process is facilitated by the formation of reactive intermediates, such as O-acylisourea, which enhance the reactivity of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride include:
Benzoic anhydride: Used primarily as a benzoylating agent in industrial chemical synthesis.
Benzoic propanoic anhydride: Known for its applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a pyrrolidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
benzoyl (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-12(2)17-16(11,18(3)4)15(20)21-14(19)13-8-6-5-7-9-13/h5-9,11-12,17H,10H2,1-4H3/t11?,12?,16-/m1/s1 |
InChI 键 |
MCPJKKBODUIJKL-ZEPSKSRBSA-N |
手性 SMILES |
CC1CC(N[C@@]1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
规范 SMILES |
CC1CC(NC1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




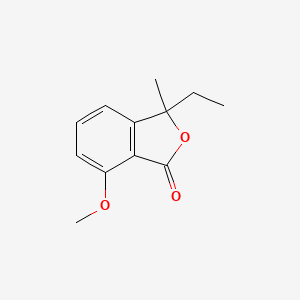
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
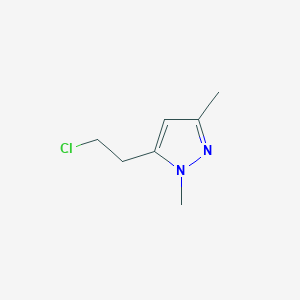
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
